An In-depth Technical Guide to 9-Nitrooleate-d17 for Researchers and Drug Development Professionals
An In-depth Technical Guide to 9-Nitrooleate-d17 for Researchers and Drug Development Professionals
Introduction
9-Nitrooleate-d17 is a deuterated form of 9-nitrooleate, a nitrated fatty acid that has garnered significant interest in the scientific community. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, providing detailed information on its chemical properties, applications, and the biological pathways it influences. 9-Nitrooleate-d17 is primarily utilized as an internal standard for the precise quantification of its non-deuterated counterpart, 9-nitrooleate, in biological samples using mass spectrometry techniques.[1][2]
Nitrated fatty acids, including 9-nitrooleate, are endogenously produced signaling molecules formed by the nitration of oleic acid.[1] These molecules are involved in various physiological and pathological processes, acting as potent ligands for Peroxisome Proliferator-Activated Receptor gamma (PPARγ), a key regulator of metabolism and inflammation.[2][3]
Chemical Structure and Properties
The chemical structure of 9-Nitrooleate-d17 is that of oleic acid with a nitro group attached at the 9th carbon and with 17 deuterium atoms incorporated into the fatty acid chain. This deuteration makes it an ideal internal standard for mass spectrometry-based quantification, as it is chemically identical to the endogenous analyte but has a distinct mass.
Chemical Structure of 9-Nitrooleate-d17:
Quantitative Data Summary:
| Property | Value | Reference |
| Formal Name | 9-nitro-9E-octadecenoic-11,11,12,12,13,13,14,14,15,15,16,16,17,17,18,18,18-d17 acid | |
| CAS Number | 2714117-50-5 | |
| Molecular Formula | C₁₈H₁₆D₁₇NO₄ | |
| Formula Weight | 344.6 | |
| Purity | >99% deuterated forms (d1-d17) | |
| Formulation | A solution in ethanol | |
| Solubility | Ethanol: 1 mg/ml | |
| λmax | 257 nm | |
| SMILES | [2H]C(C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])[2H])([2H])/C=C(--INVALID-LINK--=O)\CCCCCCCC(O)=O | |
| InChI Key | CQOAKBVRRVHWKV-KSBOAZTASA-N |
Experimental Protocols
Quantification of 9-Nitrooleate in Biological Samples using 9-Nitrooleate-d17 as an Internal Standard by LC-MS/MS
This protocol outlines a general procedure for the quantification of 9-nitrooleate in plasma samples. Optimization of specific parameters may be required depending on the instrumentation and sample matrix.
1. Sample Preparation:
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To 100 µL of plasma, add 10 µL of a known concentration of 9-Nitrooleate-d17 solution in ethanol (e.g., 100 ng/mL) to serve as the internal standard.
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Add 400 µL of ice-cold methanol to precipitate proteins.
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Vortex the sample for 1 minute and then centrifuge at 14,000 x g for 10 minutes at 4°C.
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Transfer the supernatant to a new tube.
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Acidify the supernatant with 10 µL of 1 M HCl.
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Perform liquid-liquid extraction by adding 1 mL of hexane/isopropanol (3:2, v/v).
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Vortex for 2 minutes and centrifuge at 3,000 x g for 5 minutes.
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Carefully transfer the upper organic layer to a clean tube.
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Repeat the extraction step.
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Evaporate the pooled organic extracts to dryness under a gentle stream of nitrogen.
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Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Conditions:
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LC Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separation.
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Mobile Phase A: Water with 0.1% formic acid.
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Mobile Phase B: Acetonitrile with 0.1% formic acid.
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Gradient: A linear gradient from 30% to 100% B over 10 minutes, followed by a 5-minute hold at 100% B and a 5-minute re-equilibration at 30% B.
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Flow Rate: 0.3 mL/min.
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Injection Volume: 5-10 µL.
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Mass Spectrometer: A triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.
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MRM Transitions:
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9-Nitrooleate: Monitor the transition of the precursor ion [M-H]⁻ (m/z 326.2) to a specific product ion.
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9-Nitrooleate-d17: Monitor the transition of the precursor ion [M-H]⁻ (m/z 343.3) to a corresponding product ion. The specific product ions should be determined by direct infusion and fragmentation of the standards.
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Data Analysis: Quantify the amount of 9-nitrooleate by calculating the peak area ratio of the analyte to the internal standard and comparing it to a standard curve prepared with known concentrations of 9-nitrooleate and a constant concentration of 9-Nitrooleate-d17.
Signaling Pathway
9-Nitrooleate is an endogenous ligand for PPARγ, a nuclear receptor that plays a critical role in the regulation of gene expression involved in lipid and glucose metabolism, as well as inflammation. The activation of PPARγ by 9-nitrooleate leads to a cascade of events that ultimately modulate cellular responses.
Caption: 9-Nitrooleate activates the PPARγ signaling pathway.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the analysis of 9-nitrooleate in biological samples using 9-Nitrooleate-d17 as an internal standard.
Caption: Workflow for 9-nitrooleate quantification.
Conclusion
9-Nitrooleate-d17 is an indispensable tool for the accurate and reliable quantification of the biologically active signaling molecule, 9-nitrooleate. Understanding its properties and the experimental protocols for its use is crucial for researchers investigating the roles of nitrated fatty acids in health and disease. The elucidation of the PPARγ signaling pathway activated by 9-nitrooleate provides a framework for understanding its downstream effects and its potential as a therapeutic target. This guide provides a foundational understanding for professionals in the fields of biomedical research and drug development to effectively utilize 9-Nitrooleate-d17 in their studies.
References
- 1. Covalent Peroxisome Proliferator-activated Receptor γ Adduction by Nitro-fatty Acids: SELECTIVE LIGAND ACTIVITY AND ANTI-DIABETIC SIGNALING ACTIONS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Activation of peroxisome proliferator-activated receptor γ (PPARγ) by nitroalkene fatty acids: importance of nitration position and degree of unsaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
